molecular formula C7H8N2O2 B1677113 3-Hydroxyphenylurea CAS No. 701-82-6

3-Hydroxyphenylurea

Cat. No. B1677113
CAS RN: 701-82-6
M. Wt: 152.15 g/mol
InChI Key: IPRCBIWIPMJXIK-UHFFFAOYSA-N
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Description

3-Hydroxyphenylurea is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is also known by other names such as N-Carbamoyl-3-aminophenol .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyphenylurea consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of its structure is InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) .


Physical And Chemical Properties Analysis

3-Hydroxyphenylurea appears as a white to orange to green powder or crystal . It has a melting point range of 177.0 to 181.0 °C . The compound’s purity, with total nitrogen, is reported to be a minimum of 97.0% .

Scientific Research Applications

Hydroxyurea in Cancer Chemotherapy

Hydroxyurea acts on the S-phase of the cell cycle, inhibiting ribonucleoside diphosphate reductase. This enzyme is crucial for the conversion of ribonucleotides into deoxyribonucleotides, thereby limiting de novo DNA synthesis. Its use in hematological settings as a treatment for myeloproliferative disorders, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, showcases its importance in cancer chemotherapy. Hydroxyurea is also part of combination therapies for malignant melanoma, head and neck cancers, and brain tumors, offering the benefit of ambulatory treatment with minimal clinical toxicity (Madaan, Kaushik, & Verma, 2012).

Management of Sickle Cell Anemia

Extensive research has validated the efficacy of hydroxyurea in sickle cell anemia management, highlighting its role in inducing fetal hemoglobin production and reducing vaso-occlusive crises. Studies conducted in sub-Saharan Africa, where the sickle cell disease burden is significant, have demonstrated hydroxyurea's safety and efficacy, leading to reduced incidences of pain, infections, malaria, transfusions, and mortality. This supports the broader application of hydroxyurea in low-resource settings to manage sickle cell anemia and emphasizes the need for wider access to this treatment (Tshilolo et al., 2019).

DNA Synthesis and Cell Cycle Control

Hydroxyurea's mechanism of action includes the inhibition of ribonucleotide reductase, affecting DNA synthesis and cell cycle progression. This property is exploited in laboratory settings for cell cycle synchronization or inducing replication stress. While high concentrations or prolonged treatment can lead to cell death, recent studies suggest oxidative stress and other mechanisms also contribute significantly to hydroxyurea's cytotoxic effects. These insights into the cell-killing mechanisms of hydroxyurea provide valuable information for improving chemotherapy strategies that employ this agent (Singh & Xu, 2016).

Safety And Hazards

3-Hydroxyphenylurea is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(3-hydroxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCBIWIPMJXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061027
Record name N-(3-Hydroxyphenyl)urea
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyphenylurea

CAS RN

701-82-6
Record name N-(3-Hydroxyphenyl)urea
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Record name m-Hydroxyphenylurea
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Record name 3-HYDROXYPHENYLUREA
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Record name 3-HYDROXYPHENYLUREA
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-(3-hydroxyphenyl)-
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Record name N-(3-Hydroxyphenyl)urea
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Record name (3-hydroxyphenyl)urea
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Record name M-HYDROXYPHENYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
DS Frear, HR Swanson - Phytochemistry, 1974 - Elsevier
A new glycoside was isolated as a minor metabolite in excised cotton leaves treated with either [carbonyl- 14 C] or [ring- 14 C] 3-(4-chlorophenyl)-1-methylurea and 4-chlorophenylurea. …
Number of citations: 21 www.sciencedirect.com
C Jolivalt, A Raynal, E Caminade, B Kokel… - Applied Microbiology …, 1999 - Springer
… hydroxyphenyl)urea (3-HF) was obtained by transamination of 3hydroxyphenylurea in the presence of dimethylamine hydrochloride. N′,N′-dimethyl-N-(4-hydroxyphenyl)urea (4-HF) …
Number of citations: 50 link.springer.com
GM Homer, RE Zipf, TE Hieber… - Journal of Applied …, 1960 - journals.physiology.org
Radioiodinated diiodo-p-aminohippuric acid (DI 131 PAH) and N-(2,4-diiodo-3-hydroxyphenyl) urea (DI 131 HPU) were synthesized and examined for their potential usefulness in …
Number of citations: 2 journals.physiology.org
S Chusaksri, S Sutthivaiyakit, DL Sedlak… - Journal of hazardous …, 2012 - Elsevier
… 4-Chlorophenylurea (97.1%) and 3-hydroxyphenylurea were obtained from Chem Service, Inc. Sodium hypochlorite solution (NaOCl, 4–6% active chlorine) was purchased from Merck. …
Number of citations: 26 www.sciencedirect.com
K Yates, JB Stevens - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… were obtained spectrophoto~netrically as described previously (1): 9-brornobenzamide, p-toluamide, 4-bromo-3-nitrobenzamide, 3,5-dinitrobenzamide, and 3-hydroxyphenylurea. …
Number of citations: 117 cdnsciencepub.com
WM Arold, U Zimmermann, W Pauli, M Benzing… - … et Biophysica Acta (BBA …, 1988 - Elsevier
The toxicity of 31 phenols was studied by elecro-rotation of yeast cells. Control yeast cells show both anti-field and co-field rotation, depending upon the field freqency applied. After …
Number of citations: 44 www.sciencedirect.com
JCHM Wijkmans, AJ Culshaw, AD Baxter - Molecular diversity, 1997 - Springer
4-Fluoro-3-nitrobenzoic acid attached to a solid support was shown to react under mild conditions with a wide range of functionalized phenols to yield, after cleavage, the corresponding …
Number of citations: 15 link.springer.com
M Zhang, YR Liang, H Li, MM Liu, Y Wang - Bioorganic & medicinal …, 2017 - Elsevier
A series of novel hydantoin-bridged analogues of combretastatin A-4 (CA-4) were designed, synthesized and evaluated for antiproliferative activities in vitro and in vivo. The most potent …
Number of citations: 31 www.sciencedirect.com
R Kühn, M Pattard, KD Pernak, A Winter - Water Research, 1989 - Elsevier
Using the acute Daphnia test (according to DIN 38412, Part II), the EC 50, EC 0 and EC 100 after 24 and 48 h test time were calculated or determined for 70 substances—phenols, …
Number of citations: 149 www.sciencedirect.com
M Easwaramurthy, R Ravikumar, AJ Lakshmanan… - 2005 - nopr.niscpr.res.in
A rapid, cleaner, cost effective and ecofriendly synthesis of exclusive para aminoaryl ketones and para aminoaryl amides in solvent free conditions using solid supports under …
Number of citations: 13 nopr.niscpr.res.in

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